

Vilaprisan's potential for drug-drug interactions in co-administration studies

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Compound of Interest

Compound Name: Vilaprisan

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Vilaprisan Drug-Drug Interaction Potential: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding **vilaprisan**'s potential for drug-drug interactions (DDIs). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental design and clinical co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **vilaprisan**?

A1: **Vilaprisan** is predominantly metabolized in the liver.^{[1][2]} In vitro data and clinical studies have confirmed that cytochrome P450 3A4 (CYP3A4) is the pivotal enzyme responsible for the oxidative metabolism of **vilaprisan**.^{[1][2][3]} Aldoketoreductases also contribute to its metabolism to a lesser extent.

Q2: Does **vilaprisan** have the potential to inhibit or induce CYP enzymes?

A2: **Vilaprisan** has a low potential to act as a perpetrator of drug-drug interactions. In vitro assays showed no inhibition of major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) at concentrations up to 5 μ M. Therefore, it is not expected to cause

clinically significant alterations in the metabolism of co-administered substrates of these enzymes.

Q3: What is the impact of co-administering a strong CYP3A4 inhibitor with **vilaprisan**?

A3: Co-administration of a strong CYP3A4 inhibitor, such as itraconazole, will significantly increase the systemic exposure of **vilaprisan**. A clinical DDI study demonstrated a substantial increase in **vilaprisan**'s area under the curve (AUC) and maximum concentration (C_{max}) when administered with itraconazole. For this reason, the concomitant use of **vilaprisan** with strong CYP3A4 inhibitors is not recommended.

Q4: What is the effect of co-administering a strong CYP3A4 inducer with **vilaprisan**?

A4: The co-administration of a strong CYP3A4 inducer, such as rifampicin, will dramatically decrease the systemic exposure of **vilaprisan**. A clinical study showed that rifampicin led to a very large reduction in **vilaprisan** exposure, which would likely render the drug therapeutically ineffective. Consequently, the use of strong CYP3A4 inducers with **vilaprisan** should be avoided.

Q5: Are there any other significant drug interactions to be aware of?

A5: Due to its mechanism of action as a selective progesterone receptor modulator (SPRM), it is not recommended to use **vilaprisan** with progestin-containing oral contraceptives.

Troubleshooting Guide for Co-Administration Studies

Observed Issue	Potential Cause	Recommended Action
Unexpectedly high vilaprisan plasma concentrations in a co-administration study.	Concomitant administration of a known or suspected CYP3A4 inhibitor.	Review all co-administered medications and supplements for potential CYP3A4 inhibitory effects. If a strong inhibitor is identified, its use should be discontinued if clinically appropriate, and vilaprisan dosing may need to be adjusted or temporarily withheld.
Vilaprisan plasma concentrations are lower than anticipated.	Co-administration of a CYP3A4 inducer.	Screen for the use of any medications or herbal supplements (e.g., St. John's Wort) that are known CYP3A4 inducers. Concomitant use of strong inducers is not recommended.
Variability in vilaprisan exposure among study participants.	Genetic polymorphism in CYP3A4, although typically less impactful than potent inhibitors/inducers. Differences in adherence to the investigational products.	While routine genotyping for CYP3A4 is not standard, consider it if unexplained variability persists. Reinforce the importance of adherence with study participants.

Quantitative Data from DDI Studies

The following tables summarize the pharmacokinetic parameters from key drug-drug interaction studies involving **vilaprisan**.

Table 1: Effect of the Strong CYP3A4 Inhibitor Itraconazole on **Vilaprisan** Pharmacokinetics

Pharmacokinetic Parameter	Vilaprisan Alone	Vilaprisan + Itraconazole	Fold Change	90% Confidence Interval
AUC	-	-	~6.2	5.4 - 7.2
Cmax	-	-	~1.8	-

Data from a clinical DDI study where a single oral dose of 4 mg **vilaprisan** was administered with and without the strong CYP3A4 inhibitor itraconazole (200 mg/day).

Table 2: Effect of the Strong CYP3A4 Inducer Rifampicin on **Vilaprisan** Pharmacokinetics

Pharmacokinetic Parameter	Vilaprisan Alone	Vilaprisan + Rifampicin	% Decrease	90% Confidence Interval
AUC	-	-	~96%	-
Cmax	-	-	~86%	-

Data from a clinical DDI study where a single oral dose of 4 mg **vilaprisan** was administered with and without the strong CYP3A4 inducer rifampicin (600 mg/day).

Experimental Protocols

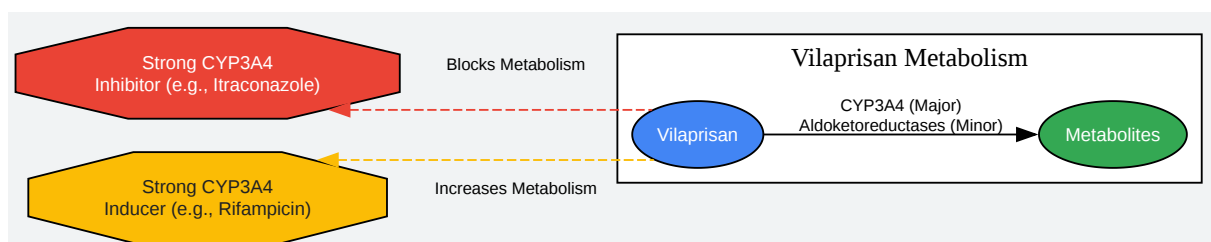
Protocol for CYP3A4 Inhibition Study (Summarized)

A clinical study was conducted in healthy postmenopausal women to assess the impact of CYP3A4 inhibition on **vilaprisan**'s pharmacokinetics. The study followed a two-period design. In the first period, participants received a single oral dose of 4 mg **vilaprisan**. In the second period, participants received multiple doses of the strong CYP3A4 inhibitor itraconazole (200 mg once daily) for 14 days, with a single 4 mg oral dose of **vilaprisan** co-administered on a specified day. Plasma samples were collected at predetermined time points to determine **vilaprisan** concentrations.

Protocol for CYP3A4 Induction Study (Summarized)

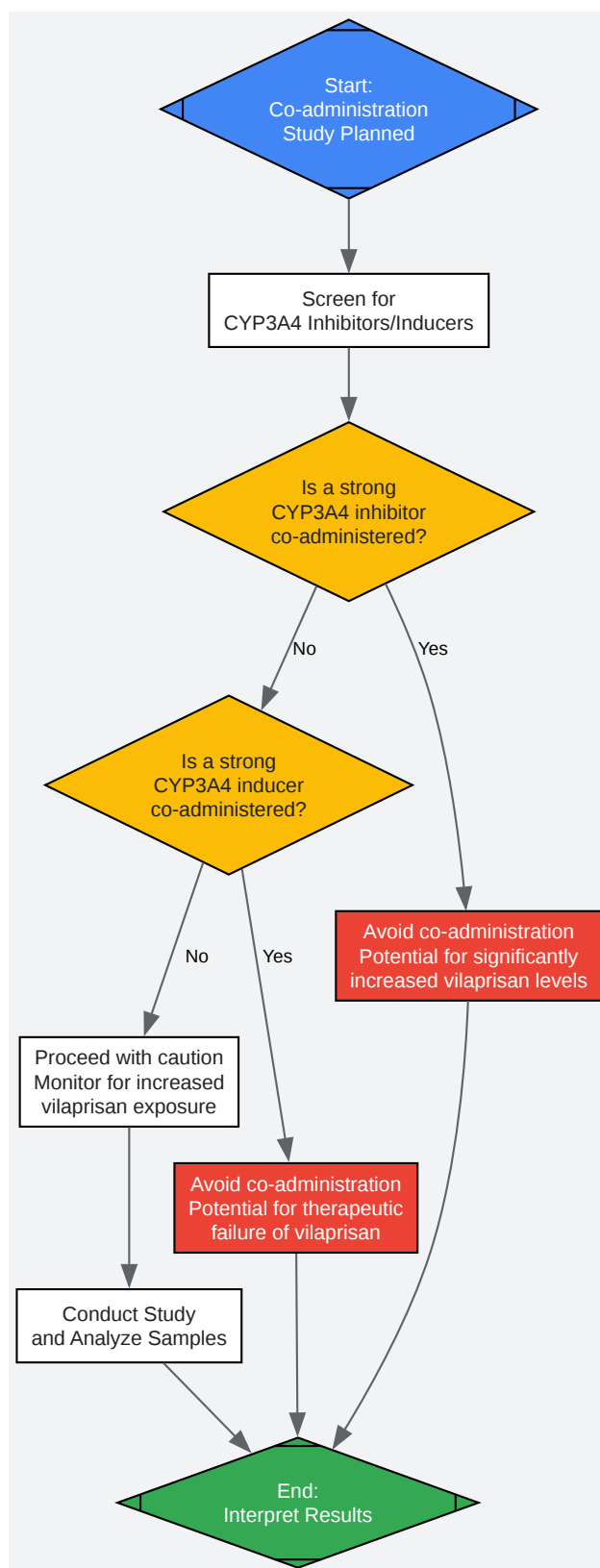
An open-label, two-period study was conducted in healthy postmenopausal women to quantify the effects of the strong CYP3A4 inducer rifampicin on the pharmacokinetics of **vilaprisan**. Participants received a single 4 mg oral dose of **vilaprisan** in each of the two periods. In the second period, the administration of **vilaprisan** was preceded and followed by rifampicin at a dose of 600 mg per day. A subtherapeutic dose of midazolam (1 mg) was co-administered with **vilaprisan** to monitor the induction of CYP3A4. Plasma concentrations of **vilaprisan** were measured to assess the impact of CYP3A4 induction.

Visualizations



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Caption: **Vilaprisan**'s metabolic pathway and the impact of CYP3A4 inhibitors and inducers.



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Caption: Decision workflow for planning **vilaprisan** co-administration studies.

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